molecular formula C25H33NO3 B11556486 Undecyl 2-benzamidobenzoate

Undecyl 2-benzamidobenzoate

Cat. No.: B11556486
M. Wt: 395.5 g/mol
InChI Key: IPVCYQBODGZEAP-UHFFFAOYSA-N
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Description

Undecyl 2-benzamidobenzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of an undecyl group attached to the benzoate moiety, which is further substituted with a benzamido group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Undecyl 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzamido group to an amine.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Undecyl 2-benzamidobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmacologically active compound.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of undecyl 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The undecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecyl 2-benzamidobenzoate is unique due to the presence of the long undecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

undecyl 2-benzamidobenzoate

InChI

InChI=1S/C25H33NO3/c1-2-3-4-5-6-7-8-9-15-20-29-25(28)22-18-13-14-19-23(22)26-24(27)21-16-11-10-12-17-21/h10-14,16-19H,2-9,15,20H2,1H3,(H,26,27)

InChI Key

IPVCYQBODGZEAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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